![molecular formula C13H14ClN3OS B5792369 3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B5792369.png)
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chloro-methoxyphenyl group, and a prop-2-enyl side chain. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-methoxyphenyl group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the triazole ring.
Addition of the prop-2-enyl side chain: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloro-methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The prop-2-enyl side chain can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: This compound shares the chloro-methoxyphenyl group but lacks the triazole ring and prop-2-enyl side chain.
3-chloro-4-methylphenyl isocyanate: Contains a similar chloro-phenyl group but differs in the functional groups attached.
Uniqueness
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is unique due to the combination of its triazole ring, chloro-methoxyphenyl group, and prop-2-enyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-9-4-5-11(18-2)10(14)7-9/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTUMRNMWKJWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-1-cyclododecylpropan-2-ylideneamino]urea](/img/structure/B5792290.png)
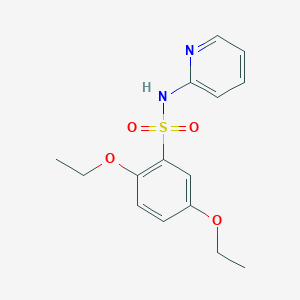
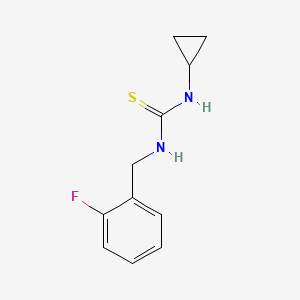
![4-[(4-ethylbenzyl)amino]benzenesulfonamide](/img/structure/B5792304.png)
![3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B5792312.png)
![Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)
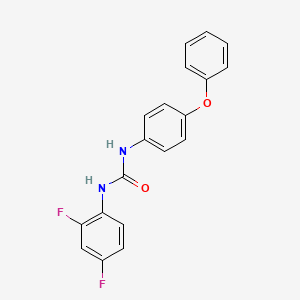
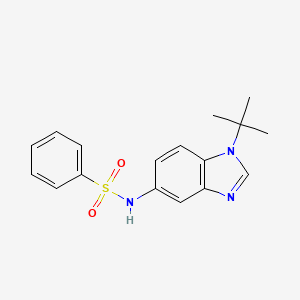
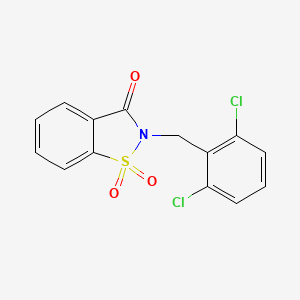
![3-[(4-Methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B5792368.png)
![6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5792377.png)
